molecular formula C19H13N3O2S B2354440 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-cyanobenzamide CAS No. 328539-73-7

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-cyanobenzamide

Cat. No. B2354440
CAS RN: 328539-73-7
M. Wt: 347.39
InChI Key: BAIHHSFQFHFKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-cyanobenzamide, also known as ACTB, is a small molecule compound that has been widely used in scientific research for its unique biochemical and physiological effects.

Scientific Research Applications

Anticancer Properties

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-cyanobenzamide and its derivatives have shown significant potential in anticancer research. A study reported the design and synthesis of related compounds, which were evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibited moderate to excellent anticancer activities, with some showing higher efficacy than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antifungal Applications

Thiazole-containing compounds, similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-cyanobenzamide, have been explored for their antimicrobial properties. Studies have synthesized and evaluated various thiazole derivatives for their antibacterial and antifungal activities against a range of microbes, including Gram-positive and Gram-negative bacteria, and fungi (Desai et al., 2013), (Saeed et al., 2013).

Antituberculosis Activity

Compounds structurally related to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-cyanobenzamide have been synthesized and evaluated for their potential activity against Mycobacterium tuberculosis. These studies revealed varying degrees of inhibition, suggesting the potential of thiazole derivatives in antituberculosis therapy (Ulusoy, 2002).

Photo-degradation Studies

The photo-degradation behavior of thiazole-containing compounds has been studied, providing insights into the stability and degradation pathways of these compounds under light exposure. This research is crucial for understanding the stability and shelf life of pharmaceuticals based on such structures (Wu et al., 2007).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c1-12(23)17-16(14-5-3-2-4-6-14)21-19(25-17)22-18(24)15-9-7-13(11-20)8-10-15/h2-10H,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIHHSFQFHFKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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